1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethyl(methyl)amino group and an ethan-1-ol group
Vorbereitungsmethoden
The synthesis of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 3-pyridinol with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Wirkmechanismus
The mechanism of action of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:
1-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol: This compound has a similar structure but with a dimethylamino group instead of an ethyl(methyl)amino group, which may result in different chemical and biological properties.
1-(6-(Ethylamino)pyridin-3-yl)ethan-1-ol:
1-(6-(Methylamino)pyridin-3-yl)ethan-1-ol: This compound has a methylamino group, leading to variations in its chemical behavior and uses.
Eigenschaften
Molekularformel |
C10H16N2O |
---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[6-[ethyl(methyl)amino]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-4-12(3)10-6-5-9(7-11-10)8(2)13/h5-8,13H,4H2,1-3H3 |
InChI-Schlüssel |
WEPXEJBFLGQGES-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC=C(C=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.